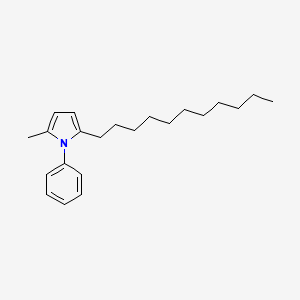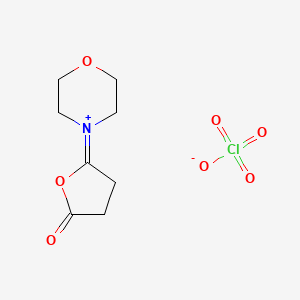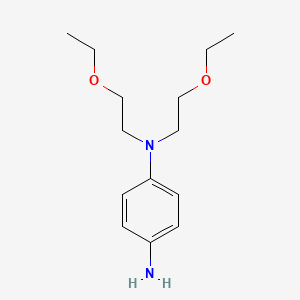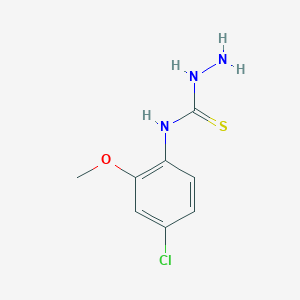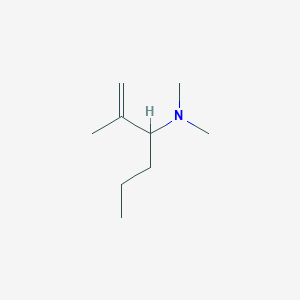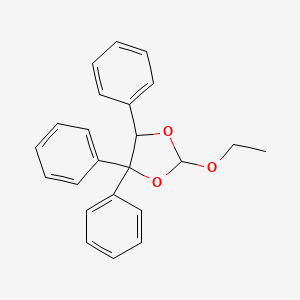
2-Ethoxy-4,4,5-triphenyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-4,4,5-triphenyl-1,3-dioxolane is an organic compound with the molecular formula C23H22O3 It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4,4,5-triphenyl-1,3-dioxolane typically involves the acid-catalyzed reaction of benzoin with ethyl orthoformate. The reaction proceeds under controlled conditions to yield the desired dioxolane compound. The process can be summarized as follows:
Reactants: Benzoin and ethyl orthoformate.
Catalyst: Acid (e.g., sulfuric acid).
Reaction Conditions: The reaction mixture is heated to facilitate the formation of the dioxolane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reactants, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-Ethoxy-4,4,5-triphenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the dioxolane ring into simpler alcohols or hydrocarbons.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific acids/bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted dioxolane derivatives.
科学研究应用
2-Ethoxy-4,4,5-triphenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-ethoxy-4,4,5-triphenyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various substrates, facilitating chemical transformations. The dioxolane ring structure plays a crucial role in stabilizing reaction intermediates and enhancing reaction rates.
相似化合物的比较
Similar Compounds
2,4,5-Trimethyl-1,3-dioxolane: A simpler dioxolane derivative with different substituents.
2-Ethoxy-1,3-dioxolane: A related compound with a similar ethoxy group but lacking the triphenyl substitution.
Uniqueness
2-Ethoxy-4,4,5-triphenyl-1,3-dioxolane is unique due to its triphenyl substitution, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
61562-07-0 |
|---|---|
分子式 |
C23H22O3 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
2-ethoxy-4,4,5-triphenyl-1,3-dioxolane |
InChI |
InChI=1S/C23H22O3/c1-2-24-22-25-21(18-12-6-3-7-13-18)23(26-22,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21-22H,2H2,1H3 |
InChI 键 |
OVWRMBVPZSCTLR-UHFFFAOYSA-N |
规范 SMILES |
CCOC1OC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


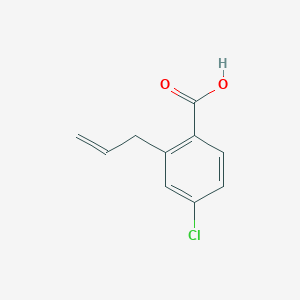
![2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol](/img/structure/B14583815.png)

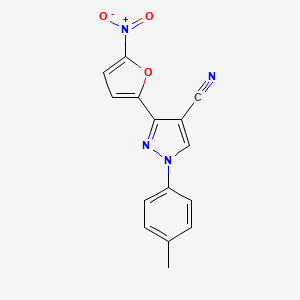
![1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583831.png)
